molecular formula C18H20ClN3O3 B10906178 N'~1~-[(E)-1-(3-Chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-toluidino)propanohydrazide

N'~1~-[(E)-1-(3-Chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-toluidino)propanohydrazide

Cat. No.: B10906178
M. Wt: 361.8 g/mol
InChI Key: RVRBVEWAGJLSQZ-KEBDBYFISA-N
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Description

N’~1~-[(E)-1-(3-Chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-toluidino)propanohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated aromatic ring, a methoxy group, and a hydrazide functional group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(3-Chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-toluidino)propanohydrazide typically involves multiple steps, starting with the preparation of the key intermediates. The process often includes:

    Formation of the chlorinated aromatic ring: This step involves the chlorination of a suitable aromatic precursor.

    Introduction of the methoxy group: This can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Formation of the hydrazide functional group: This step involves the reaction of the intermediate with hydrazine or its derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(3-Chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-toluidino)propanohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N’~1~-[(E)-1-(3-Chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-toluidino)propanohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(3-Chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-toluidino)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with cellular receptors: Modulating signal transduction pathways.

    Inducing oxidative stress: Generating reactive oxygen species that can affect cellular functions.

Comparison with Similar Compounds

N’~1~-[(E)-1-(3-Chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-toluidino)propanohydrazide can be compared with similar compounds such as:

    3-Chloro-4-methoxyacetophenone: Shares the chlorinated aromatic ring and methoxy group but lacks the hydrazide functional group.

    4-Toluidine derivatives: Contain the toluidine moiety but differ in other functional groups.

    Hydrazides: Compounds with similar hydrazide functional groups but different aromatic substituents.

The uniqueness of N’~1~-[(E)-1-(3-Chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-toluidino)propanohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H20ClN3O3

Molecular Weight

361.8 g/mol

IUPAC Name

N-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-methylanilino)propanamide

InChI

InChI=1S/C18H20ClN3O3/c1-11-4-6-14(7-5-11)21-12(2)18(24)22-20-10-13-8-15(19)17(23)16(9-13)25-3/h4-10,12,21,23H,1-3H3,(H,22,24)/b20-10+

InChI Key

RVRBVEWAGJLSQZ-KEBDBYFISA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(C)C(=O)N/N=C/C2=CC(=C(C(=C2)Cl)O)OC

Canonical SMILES

CC1=CC=C(C=C1)NC(C)C(=O)NN=CC2=CC(=C(C(=C2)Cl)O)OC

Origin of Product

United States

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